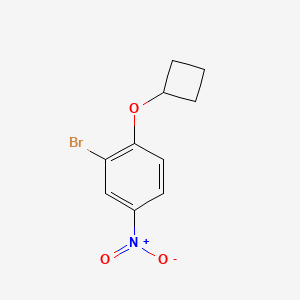

2-Bromo-1-cyclobutoxy-4-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-cyclobutyloxy-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c11-9-6-7(12(13)14)4-5-10(9)15-8-2-1-3-8/h4-6,8H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCOJEIHPQKCZBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 1 Cyclobutoxy 4 Nitrobenzene and Its Precursors

Retrosynthetic Analysis of 2-Bromo-1-cyclobutoxy-4-nitrobenzene

Retrosynthetic analysis is a technique used to break down a target molecule into simpler, commercially available starting materials. For 2-Bromo-1-cyclobutoxy-4-nitrobenzene, two primary disconnections are logical: the aryl ether C-O bond and the aryl C-Br bond. amazonaws.com

Disconnection of the C-O Ether Bond : This approach suggests a nucleophilic substitution reaction, specifically a Williamson ether synthesis or a related nucleophilic aromatic substitution (SNAr). This pathway identifies cyclobutanol (or its corresponding alkoxide) and a di-substituted benzene (B151609) ring, such as 1,2-dibromo-4-nitrobenzene or 2-bromo-1-chloro-4-nitrobenzene, as key precursors. The nitro group, being strongly electron-withdrawing, would activate the ring towards nucleophilic attack.

Disconnection of the C-Br Bond : This alternative strategy points towards an electrophilic aromatic substitution, specifically the bromination of a 1-cyclobutoxy-4-nitrobenzene precursor. This route relies on controlling the regioselectivity of the bromination reaction, guided by the directing effects of the existing cyclobutoxy and nitro groups.

These two retrosynthetic pathways form the basis for the primary synthetic strategies discussed below.

Synthesis of Key Precursors

The successful synthesis of the target molecule is critically dependent on the efficient preparation of its key building blocks.

A variety of halogenated nitrobenzene compounds can serve as precursors. The synthesis of these intermediates often begins with the nitration or halogenation of a simpler benzene derivative.

The nitration of benzene with a mixture of concentrated nitric acid and sulfuric acid yields nitrobenzene. byjus.compharmaguideline.comchemguide.co.uk Subsequent halogenation of nitrobenzene, however, presents a regiochemical challenge. The nitro group is a powerful deactivating substituent that directs incoming electrophiles to the meta position. msu.edulibretexts.org Therefore, direct bromination of nitrobenzene predominantly yields 3-bromonitrobenzene and is not a viable route to an ortho-substituted precursor. msu.edulibretexts.org

A more effective strategy involves introducing the halogen first. For instance, the nitration of bromobenzene yields a mixture of 2-bromo-1-nitrobenzene and 4-bromo-1-nitrobenzene. nih.gov To obtain the required substitution pattern, a multi-step sequence is often necessary. One such sequence involves the chlorination of benzene, followed by nitration to yield p-nitrochlorobenzene, which can then be brominated to give 2-bromo-1-chloro-4-nitrobenzene. brainly.com Another potential precursor, 2-bromo-4-nitrophenol (B183087), can be synthesized from phenol via nitration followed by bromination. quora.com

Table 1: Potential Halogenated Nitrobenzene Precursors and Synthetic Approaches

| Precursor | Starting Material | Key Transformation(s) |

| 1,2-Dibromo-4-nitrobenzene | 4-Bromoaniline | Diazotization, Sandmeyer reaction, Nitration |

| 2-Bromo-1-chloro-4-nitrobenzene | Chlorobenzene | Nitration, Bromination brainly.com |

| 2-Bromo-4-nitrophenol | Phenol | Nitration, Bromination quora.com |

This table provides an interactive overview of synthetic routes to key intermediates.

Cyclobutanol is a crucial reagent for introducing the cyclobutoxy group. A well-established and efficient method for its preparation is the acid-catalyzed rearrangement of cyclopropylcarbinol. orgsyn.org In this reaction, cyclopropylcarbinol is refluxed with a strong acid, such as hydrochloric acid, which induces a ring-expansion rearrangement to form cyclobutanol. orgsyn.org The product can then be purified by extraction and distillation.

Other synthetic approaches to cyclobutane (B1203170) derivatives include [2+2] cycloaddition reactions between alkenes and ketenes or other suitable partners, and formal [3+1] cycloadditions using epihalohydrins and 1,1-diborylalkanes. ru.nlnih.govorganic-chemistry.orgorganic-chemistry.org For the purpose of etherification, cyclobutanol can be converted to its more nucleophilic alkoxide form, sodium or potassium cyclobutoxide, by treatment with a strong base like sodium hydride or potassium metal.

Direct and Indirect Synthetic Routes to 2-Bromo-1-cyclobutoxy-4-nitrobenzene

With the key precursors in hand, the final assembly of 2-Bromo-1-cyclobutoxy-4-nitrobenzene can be achieved. The two main strategies correspond to the pathways identified in the retrosynthetic analysis.

Indirect Route (Etherification) : This common approach involves the reaction of a halogenated nitrobenzene precursor with cyclobutanol. If the precursor has a halogen (e.g., Cl, Br) at the C1 position that is activated by the para-nitro group, a nucleophilic aromatic substitution (SNAr) can occur. For example, reacting 2-bromo-1-chloro-4-nitrobenzene with sodium cyclobutoxide would lead to the displacement of the chlorine atom. This type of transformation is documented for the synthesis of various nitrobenzene alkoxy ethers. google.com

Direct Route (Halogenation) : This route involves the electrophilic bromination of 1-cyclobutoxy-4-nitrobenzene. This precursor can be synthesized via an SNAr reaction between 1-chloro-4-nitrobenzene and sodium cyclobutoxide. The subsequent bromination step's success is entirely dependent on achieving the correct regioselectivity.

The halogenation of substituted nitrobenzenes is a classic example of electrophilic aromatic substitution, where the outcome is governed by the electronic properties of the substituents already present on the ring. msu.edu

Nitro Group Effect : The nitro group (-NO₂) is strongly electron-withdrawing through both inductive and resonance effects. This deactivates the entire aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. msu.edulibretexts.org

Halogen Effect : Halogens are deactivating due to their inductive electron withdrawal but are ortho, para-directing because their lone pairs can donate electron density to stabilize the cationic intermediate (arenium ion) formed during the reaction. quora.com

Alkoxy Group Effect : An alkoxy group, such as cyclobutoxy (-OC₄H₇), is a strongly activating, ortho, para-directing group due to the powerful resonance donation of a lone pair from the oxygen atom.

The regiochemical outcome of brominating a polysubstituted benzene ring is determined by the interplay of the directing effects of the existing substituents. In the case of brominating the 1-cyclobutoxy-4-nitrobenzene intermediate, the directing effects of the cyclobutoxy and nitro groups are in concert.

The cyclobutoxy group at C1 is a powerful ortho, para-director. Since the para position (C4) is already occupied by the nitro group, it directs the incoming electrophile (Br⁺) to the ortho positions (C2 and C6). The nitro group at C4 is a meta-director, directing to the C2 and C6 positions. Therefore, both groups direct the bromination to the same positions. The strong activating nature of the alkoxy group ensures that the reaction proceeds at the ortho position (C2 or C6) to yield the desired 2-Bromo-1-cyclobutoxy-4-nitrobenzene product. nih.gov

Theoretical studies using Density Functional Theory (DFT) have provided detailed insights into the mechanism and regioselectivity of electrophilic bromination on substituted benzenes, confirming the directing rules established empirically. researchgate.netugent.be While the bromination of nitrobenzene itself almost exclusively yields the meta product, the presence of a strongly activating group like an ether dramatically alters this selectivity. msu.eduacs.org

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Reactivity Effect | Directing Effect |

| -NO₂ | Electron-Withdrawing | Strongly Deactivating | Meta |

| -Br | Electron-Withdrawing (Inductive) Electron-Donating (Resonance) | Deactivating | Ortho, Para |

| -OR (e.g., -OC₄H₇) | Electron-Donating (Resonance) | Strongly Activating | Ortho, Para |

This interactive table summarizes the influence of different functional groups on reactivity and regioselectivity.

Halogenation Strategies on Nitrobenzene Derivatives

Mechanistic Considerations for Bromination

The mechanism of electrophilic aromatic bromination typically proceeds through a two-step process. libretexts.org

Step 1: Formation of a highly electrophilic bromine species. Molecular bromine (Br₂) itself is not typically electrophilic enough to react with a deactivated aromatic ring like nitrobenzene. masterorganicchemistry.com Therefore, a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃), is employed to increase the electrophilicity of the bromine. jove.comaskfilo.com The Lewis acid coordinates to one of the bromine atoms, polarizing the Br-Br bond and creating a more potent electrophile, often represented as a bromonium ion (Br⁺) complex. fiveable.mejove.com

Step 2: Electrophilic attack and formation of the arenium ion. The π-electrons of the aromatic ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. libretexts.orgnih.gov This step is the rate-determining step of the reaction. fiveable.me The formation of this intermediate temporarily disrupts the aromaticity of the ring. fiveable.me

Step 3: Deprotonation to restore aromaticity. In the final, fast step, a weak base, such as the FeBr₄⁻ formed in the initial step, removes a proton from the carbon atom bearing the bromine. This restores the stable aromatic system and regenerates the Lewis acid catalyst. libretexts.orgjove.com

Nitration Pathways for Substituted Benzene Derivatives

Aromatic nitration is another cornerstone of electrophilic aromatic substitution, involving the introduction of a nitro group (-NO₂) onto an aromatic ring. masterorganicchemistry.com This reaction is crucial for the synthesis of nitroaromatic compounds, which are valuable precursors for a wide range of other functional groups.

Regiochemical Control in Aromatic Nitration

When an aromatic ring is already substituted, the existing substituent directs the position of the incoming nitro group. Substituents are broadly classified as either ortho, para-directors or meta-directors. masterorganicchemistry.com

Activating groups , which donate electron density to the ring, are typically ortho, para-directors. They stabilize the arenium ion intermediate when the electrophile attacks at the ortho and para positions. libretexts.org Examples include alkyl, hydroxyl, and alkoxy groups. masterorganicchemistry.com

Deactivating groups , which withdraw electron density from the ring, are generally meta-directors. masterorganicchemistry.com These groups destabilize the arenium ion intermediate, particularly when the attack is at the ortho and para positions. Consequently, the meta position, being the least deactivated, is favored. chemistrysteps.com The nitro group itself is a strong deactivating group. chemistrysteps.com Halogens are an exception, being deactivating yet ortho, para-directing. libretexts.org

In the context of synthesizing 2-Bromo-1-cyclobutoxy-4-nitrobenzene, the directing effects of the bromo and cyclobutoxy groups must be considered to achieve the desired 1,2,4-substitution pattern. A bromo group is a deactivating ortho, para-director, while an alkoxy group (like cyclobutoxy) is an activating ortho, para-director. libretexts.org A nitro group is a deactivating meta-director. masterorganicchemistry.com Therefore, the order of the substitution reactions is critical. For instance, nitration of bromobenzene would yield a mixture of ortho- and para-nitrobromobenzene.

Generation of Nitronium Ion Electrophiles

The key electrophile in aromatic nitration is the nitronium ion (NO₂⁺). masterorganicchemistry.comstudy.com This highly reactive species is typically generated in situ by the reaction of concentrated nitric acid (HNO₃) with a stronger acid, most commonly concentrated sulfuric acid (H₂SO₄). chemistrysteps.comlibretexts.org

The formation of the nitronium ion involves the following steps:

Sulfuric acid, being the stronger acid, protonates the hydroxyl group of nitric acid. libretexts.orgjove.com

The protonated nitric acid then loses a molecule of water to form the linear and highly electrophilic nitronium ion. libretexts.orgjove.combyjus.com

Once formed, the nitronium ion is attacked by the π-electron system of the aromatic ring in a mechanism analogous to that of bromination, involving the formation of a resonance-stabilized arenium ion intermediate, followed by deprotonation to restore aromaticity. jove.combyjus.com

Etherification Reactions Involving Cyclobutanol and Phenolic Substrates

The formation of the cyclobutoxy ether linkage in 2-Bromo-1-cyclobutoxy-4-nitrobenzene can be achieved through several etherification strategies.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Ether Formation

Nucleophilic aromatic substitution (SNAr) is a viable method for forming aryl ethers, particularly when the aromatic ring is activated by strong electron-withdrawing groups. wikipedia.orgchemistrysteps.com The presence of a nitro group ortho or para to a leaving group (like a halogen) significantly facilitates the SNAr reaction. wikipedia.orgpressbooks.pub

The SNAr mechanism proceeds via a two-step addition-elimination process:

Addition of the nucleophile: The nucleophile, in this case, the cyclobutoxide ion (formed by deprotonating cyclobutanol with a base), attacks the carbon atom bearing the leaving group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.compressbooks.pub The negative charge is delocalized onto the electron-withdrawing nitro group, which stabilizes the intermediate. pressbooks.pub

Elimination of the leaving group: The leaving group (e.g., a halide) is expelled, and the aromaticity of the ring is restored, yielding the aryl ether product. chemistrysteps.compressbooks.pub

For the synthesis of 2-Bromo-1-cyclobutoxy-4-nitrobenzene, an SNAr reaction could potentially be employed by reacting a 1,2-dihalo-4-nitrobenzene derivative with cyclobutanol in the presence of a base. The relative reactivity of the halogens would influence which one is displaced.

Williamson Ether Synthesis and its Adaptations

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. byjus.comwikipedia.org The reaction involves the SN2 displacement of a halide or other good leaving group by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com

The general mechanism is as follows:

Formation of the alkoxide: An alcohol is deprotonated by a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), to form the corresponding alkoxide. chemistrytalk.org In the case of phenols, a weaker base like potassium carbonate (K₂CO₃) can be sufficient due to the higher acidity of the phenolic proton. organic-synthesis.com

Nucleophilic attack: The alkoxide, a potent nucleophile, attacks the electrophilic carbon of an alkyl halide, displacing the halide in a concerted SN2 mechanism. wikipedia.org

For the synthesis of an aryl ether like 2-Bromo-1-cyclobutoxy-4-nitrobenzene, an adaptation of the Williamson synthesis is typically used. This involves reacting the corresponding phenoxide with an alkyl halide. In this specific case, the sodium or potassium salt of 2-bromo-4-nitrophenol would be reacted with a cyclobutyl halide (e.g., cyclobutyl bromide).

Palladium-Catalyzed Etherification Approaches

The formation of the ether linkage in 2-Bromo-1-cyclobutoxy-4-nitrobenzene can be effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically a Buchwald-Hartwig C-O coupling reaction. This method is renowned for its versatility in forming carbon-heteroatom bonds. wikipedia.org The reaction involves the coupling of an aryl halide (or pseudohalide) with an alcohol in the presence of a palladium catalyst and a suitable base.

In the synthesis of 2-Bromo-1-cyclobutoxy-4-nitrobenzene, the key transformation is the etherification of 2-bromo-4-nitrophenol with cyclobutanol. The presence of electron-withdrawing groups on the phenol, such as the nitro and bromo substituents, can influence the reactivity of the substrate. Competition experiments in similar palladium-catalyzed systems have shown a preferential conversion of electron-deficient phenols. frontiersin.org

A general procedure for this type of transformation would involve the reaction of 2-bromo-4-nitrophenol with cyclobutanol in the presence of a palladium precursor, a phosphine ligand, and a base in an appropriate solvent. The choice of these components is critical for the success of the reaction.

Catalyst System: The catalytic system typically consists of a palladium(II) or palladium(0) precursor and a phosphine ligand. Commonly used palladium sources include palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). The ligand plays a crucial role in the catalytic cycle, influencing the catalyst's activity and stability. For the coupling of secondary alcohols, bulky biarylphosphine ligands are often employed to facilitate the rate-determining reductive elimination step and suppress side reactions like β-hydride elimination. researchgate.net

Base and Solvent: The choice of base is also critical and can be highly context-dependent. researchgate.net Strong, non-nucleophilic bases are generally used to deprotonate the alcohol. For sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be preferred. The selection of the solvent is guided by its ability to dissolve the reactants and maintain a suitable reaction temperature. Toluene, dioxane, and THF are commonly used solvents for Buchwald-Hartwig reactions.

A plausible reaction scheme is depicted below:

Scheme 1: Proposed Palladium-Catalyzed Synthesis of 2-Bromo-1-cyclobutoxy-4-nitrobenzene

A representative, though hypothetical, set of reaction conditions based on analogous transformations is presented in the following data table.

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Palladium Precursor | Pd(OAc)₂ (2-5 mol%) | Commonly used and effective palladium(II) source for cross-coupling. acs.org |

| Ligand | Bulky biarylphosphine (e.g., RuPhos, XPhos) (4-10 mol%) | Effective for coupling secondary alcohols and minimizing side reactions. researchgate.net |

| Base | Cs₂CO₃ (1.5-2.0 equiv.) | A moderately strong base often effective in C-O couplings with functionalized substrates. frontiersin.orgresearchgate.net |

| Solvent | Toluene or Dioxane | High-boiling, inert solvents commonly used in Buchwald-Hartwig reactions. acsgcipr.org |

| Temperature | 80-110 °C | Typical temperature range to ensure a reasonable reaction rate. acsgcipr.org |

| Reaction Time | 12-24 hours | Sufficient time for completion of the catalytic cycle. |

Optimization and Scale-Up Considerations for Laboratory Synthesis

Transitioning a laboratory-scale procedure to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. For the palladium-catalyzed synthesis of 2-Bromo-1-cyclobutoxy-4-nitrobenzene, key areas for optimization and scale-up include catalyst loading, reaction concentration, management of impurities, and process safety.

Catalyst Loading and Efficiency: A primary goal in scaling up is to minimize the amount of the expensive palladium catalyst without compromising reaction efficiency. Reducing the catalyst loading, often expressed in mol% or ppm, is economically and environmentally beneficial. acs.orgnih.gov Optimization studies would involve systematically lowering the catalyst and ligand concentration to determine the minimum required for complete conversion in a reasonable timeframe. The use of pre-formed, air-stable palladium pre-catalysts can also improve reproducibility on a larger scale.

Reaction Parameters:

Concentration: Increasing the concentration of reactants is often desirable for improving throughput. However, this can affect reaction kinetics and solubility, potentially leading to precipitation of intermediates or the base, which can hinder the reaction.

Temperature Control: Palladium-catalyzed reactions can be exothermic. On a larger scale, efficient heat dissipation is crucial to prevent temperature spikes that could lead to side reactions or catalyst decomposition.

Mixing: Efficient mixing is critical, especially when using heterogeneous bases like Cs₂CO₃ or K₃PO₄, to ensure consistent reaction progress.

Impurity Profile and Purification: On a larger scale, even minor side reactions can lead to significant amounts of impurities. Potential side products in this synthesis could include de-brominated starting material or byproducts from catalyst decomposition. The purification method (e.g., crystallization vs. chromatography) will need to be adapted for larger quantities. Residual palladium in the final product is also a concern, and strategies for its removal, such as treatment with scavengers, may be necessary. nih.gov

Safety Considerations:

Solvents: The use of large volumes of flammable solvents like toluene or dioxane requires appropriate safety precautions.

Reagents: While the reactants themselves are not exceptionally hazardous, the use of strong bases and heating requires careful handling and monitoring.

Pressure Build-up: In a sealed reactor, off-gassing from the reaction could lead to pressure build-up, which must be managed.

The following table summarizes key considerations for the optimization and scale-up of this synthesis.

| Factor | Laboratory Scale Focus | Scale-Up Consideration |

|---|---|---|

| Catalyst Loading | Higher loading to ensure conversion. | Minimize loading (ppm level) for cost-effectiveness and reduced residual metal. acs.org |

| Base | Often used in large excess. | Optimize stoichiometry; consider particle size and solubility for heterogeneous bases. researchgate.net |

| Solvent Volume | Relatively dilute conditions. | Increase concentration to improve throughput, monitoring solubility and viscosity. |

| Heat Transfer | Efficient heat transfer via oil bath. | Potential for exotherms; requires jacketed reactors and careful temperature monitoring. |

| Purification | Silica gel chromatography. | Develop robust crystallization or extraction procedures to handle larger volumes. |

| Cycle Time | Overnight reactions are common. | Optimize for shorter reaction times to increase reactor productivity. |

Advanced Spectroscopic and Structural Elucidation Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For a compound with the proposed structure of 2-Bromo-1-cyclobutoxy-4-nitrobenzene, a combination of one-dimensional and two-dimensional NMR experiments would be required for an unambiguous structural assignment.

Proton NMR (¹H NMR) Analysis

A hypothetical ¹H NMR spectrum of 2-Bromo-1-cyclobutoxy-4-nitrobenzene would be expected to exhibit distinct signals corresponding to the protons on the aromatic ring and the cyclobutoxy group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would provide crucial information about the electronic environment and connectivity of the protons.

Expected ¹H NMR Data (Hypothetical)

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 7.0 - 8.5 | d, dd | 3H |

| O-CH (cyclobutoxy) | 4.5 - 5.0 | quintet | 1H |

| CH₂ (cyclobutoxy) | 2.0 - 2.8 | m | 4H |

Note: This table is a hypothetical representation and is not based on experimental data.

Carbon-13 NMR (¹³C NMR) Investigations

Complementing the ¹H NMR data, a ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals would be indicative of their hybridization and the nature of their substituents.

Expected ¹³C NMR Data (Hypothetical)

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C-O (aromatic) | 150 - 160 |

| C-NO₂ (aromatic) | 140 - 150 |

| C-H (aromatic) | 115 - 130 |

| C-Br (aromatic) | 110 - 120 |

| O-CH (cyclobutoxy) | 70 - 80 |

| CH₂ (cyclobutoxy) | 25 - 35 |

Note: This table is a hypothetical representation and is not based on experimental data.

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the aromatic ring and the cyclobutoxy moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on the chemical shift of its attached proton.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and molecular formula of a compound, as well as to gain insight into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of 2-Bromo-1-cyclobutoxy-4-nitrobenzene with high precision. This accurate mass measurement would allow for the unambiguous confirmation of its elemental composition (C₁₀H₁₀BrNO₃). The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) would be a valuable technique for assessing the purity of a sample of 2-Bromo-1-cyclobutoxy-4-nitrobenzene. The gas chromatogram would indicate the presence of any volatile impurities, while the mass spectrum of the main peak would confirm the identity of the target compound. Analysis of the fragmentation pattern in the mass spectrum would provide further structural information, as the molecule would break apart in a predictable manner upon electron ionization.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the characteristic vibrations of molecular bonds and functional groups. americanpharmaceuticalreview.comyoutube.com Analysis of the vibrational spectra of 2-Bromo-1-cyclobutoxy-4-nitrobenzene allows for the confirmation of its structural components, including the substituted benzene (B151609) ring and the cyclobutoxy moiety.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. youtube.com The IR spectrum of 2-Bromo-1-cyclobutoxy-4-nitrobenzene is expected to exhibit distinct absorption bands corresponding to its various functional groups. The nitro (NO₂) group, in particular, displays strong and characteristic stretching vibrations. spectroscopyonline.com

Key predicted IR absorption bands for 2-Bromo-1-cyclobutoxy-4-nitrobenzene are detailed in the table below. The presence of the nitro group attached to the benzene ring significantly influences the electronic structure and, consequently, the vibrational frequencies of the molecule. spectroscopyonline.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H (cyclobutoxy) | Stretching | 2950 - 2850 | Medium-Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium |

| Nitro (NO₂) | Asymmetric Stretching | 1560 - 1520 | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1355 - 1345 | Strong |

| C-O (ether) | Stretching | 1280 - 1200 | Strong |

| C-N | Stretching | 870 - 830 | Medium |

| C-Br | Stretching | 680 - 515 | Medium-Strong |

This table presents predicted data based on characteristic vibrational frequencies of similar functional groups and substituted aromatic compounds.

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. youtube.comyoutube.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, vibrations of non-polar bonds often produce strong signals in Raman spectra.

For 2-Bromo-1-cyclobutoxy-4-nitrobenzene, the symmetric vibrations of the aromatic ring and the nitro group are expected to be particularly Raman active. The table below outlines the predicted prominent Raman shifts.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3050 | Strong |

| Aromatic Ring | Breathing Mode | ~1000 | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1355 - 1345 | Very Strong |

| C-N | Stretching | 870 - 830 | Medium |

| C-Br | Stretching | 680 - 515 | Strong |

This table presents predicted data based on the principles of Raman spectroscopy and data from analogous compounds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. While no specific crystal structure data for 2-Bromo-1-cyclobutoxy-4-nitrobenzene is publicly available, the methodology would provide invaluable structural information if a suitable crystal could be obtained. nih.gov

A successful crystallographic analysis would yield precise data on:

Bond Lengths and Angles: The exact distances between bonded atoms and the angles between adjacent bonds.

Conformation: The spatial orientation of the cyclobutoxy group relative to the plane of the benzene ring.

Planarity: The degree of planarity of the nitrobenzene ring.

Intermolecular Interactions: The presence of any significant non-covalent interactions, such as halogen bonding or π-π stacking, which govern the crystal packing.

The process begins with the growth of a high-quality single crystal, which is often the most challenging step. nih.gov The crystal is then mounted on a diffractometer, and the diffraction data is collected. Sophisticated software is used to solve the phase problem and generate an electron density map, from which the atomic positions can be determined.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.orglibretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The UV-Vis spectrum of 2-Bromo-1-cyclobutoxy-4-nitrobenzene is expected to be dominated by the electronic transitions of the substituted nitrobenzene chromophore.

The primary transitions anticipated are π → π* and n → π. libretexts.orglibretexts.org The π → π transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions are of lower intensity and involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group or the ether oxygen) to a π* antibonding orbital. libretexts.org

The presence of the nitro, bromo, and cyclobutoxy substituents on the benzene ring will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). The nitro group, being a strong electron-withdrawing group, and the cyclobutoxy group, an electron-donating group, will cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene.

| Transition Type | Chromophore | Expected λmax (nm) | Relative Intensity |

|---|---|---|---|

| π → π | Substituted Nitrobenzene Ring | 260 - 290 | High |

| n → π | Nitro Group | 330 - 380 | Low |

This table presents predicted data based on the electronic properties of substituted nitrobenzenes.

Computational and Theoretical Investigations of 2 Bromo 1 Cyclobutoxy 4 Nitrobenzene

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms in 2-Bromo-1-cyclobutoxy-4-nitrobenzene and the spatial orientation of its flexible cyclobutoxy group.

Geometry Optimization Studies (e.g., DFT, Ab Initio)

Geometry optimization is a computational process used to determine the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.netnih.gov For 2-Bromo-1-cyclobutoxy-4-nitrobenzene, methods like Density Functional Theory (DFT), particularly with functionals such as B3LYP, and ab initio calculations are employed to achieve this. scispace.comresearchgate.net

These studies reveal that the nitrobenzene core of the molecule is largely planar. scispace.comnih.gov The optimization process refines bond lengths and angles to their lowest energy state. The presence of substituents—bromo, cyclobutoxy, and nitro groups—induces slight distortions in the benzene (B151609) ring from a perfect hexagonal geometry. The bond lengths and angles are influenced by the electronic effects and steric hindrance of these groups. For instance, the C-N bond to the electron-withdrawing nitro group is expected to be shorter, while steric repulsion between the adjacent bromo and cyclobutoxy groups can lead to an increase in the corresponding bond angles away from the ideal 120°.

Table 1: Predicted Geometrical Parameters for 2-Bromo-1-cyclobutoxy-4-nitrobenzene

| Parameter | Predicted Value (Å or °) |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-O Bond Length | ~1.37 Å |

| C-N Bond Length | ~1.48 Å |

| N-O Bond Length | ~1.22 Å |

| C-C (aromatic) | ~1.39 - 1.41 Å |

| C-C-C (ring angle) | ~118 - 122 ° |

| O-C-C (ring angle) | ~117 - 123 ° |

Note: These values are typical and can vary based on the specific computational method and basis set used.

Conformational Analysis of the Cyclobutoxy Moiety

The conformational flexibility of 2-Bromo-1-cyclobutoxy-4-nitrobenzene is primarily centered around the cyclobutoxy group. This analysis involves studying the rotation around the C(aromatic)-O bond and the puckering of the cyclobutane (B1203170) ring. The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain.

The orientation of the cyclobutoxy group relative to the benzene ring is a key conformational feature. rsc.org Similar to other alkoxy-substituted benzenes, there are two primary conformations to consider: a "planar" conformation where the cyclobutoxy group lies in the same plane as the benzene ring, and a "perpendicular" or "twisted" conformation where it is oriented out of the plane. rsc.org The steric bulk of the ortho-bromo substituent likely forces the cyclobutoxy moiety into a twisted or perpendicular conformation to minimize steric hindrance. This is a common phenomenon observed in ortho-substituted anisoles and other similar compounds. rsc.org Computational studies can map the potential energy surface as a function of the dihedral angle between the ring and the alkoxy group to identify the most stable conformer and the energy barriers between different conformations.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity. Computational methods provide several descriptors that characterize the electron distribution and identify reactive sites.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating its electrophilic or acidic nature. youtube.com

For 2-Bromo-1-cyclobutoxy-4-nitrobenzene, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atom of the cyclobutoxy group. In contrast, the LUMO is anticipated to be concentrated on the electron-deficient nitro group and the aromatic ring. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. organicchemistrydata.org A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.0 |

Note: These are representative values; actual energies depend on the computational level.

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP or EPS) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. Red or yellow areas signify negative potential (electron-rich), which are prone to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net

In 2-Bromo-1-cyclobutoxy-4-nitrobenzene, the EPS map would show the most negative potential concentrated around the oxygen atoms of the nitro group, making this the primary site for interactions with electrophiles. researchgate.net The hydrogen atoms of the aromatic and cyclobutyl rings would exhibit regions of positive potential, while the bromine atom would show a region of slightly negative or neutral potential, often referred to as a sigma-hole, which can participate in halogen bonding.

Hirshfeld Charge Analysis and Atomic Partial Charges

Hirshfeld charge analysis is a method for partitioning the electron density of a molecule among its constituent atoms to calculate partial atomic charges. This method is considered more robust than others, like Mulliken analysis, as it is less dependent on the basis set used in the calculation.

The analysis for 2-Bromo-1-cyclobutoxy-4-nitrobenzene would quantify the electron distribution predicted by FMO and EPS analyses. The oxygen atoms of the nitro group would carry significant negative partial charges, while the nitrogen atom would be positively charged. The carbon atom attached to the nitro group would also be electron-deficient (positive charge). The oxygen of the cyclobutoxy group and the bromine atom would possess negative partial charges, reflecting their electronegativity. These partial charges are invaluable for understanding intermolecular interactions and predicting reaction mechanisms at an atomic level.

Table 3: Predicted Hirshfeld Partial Atomic Charges

| Atom | Predicted Partial Charge (a.u.) |

|---|---|

| O (nitro) | -0.40 |

| N (nitro) | +0.65 |

| C (attached to NO2) | +0.15 |

| Br | -0.05 |

| O (ether) | -0.25 |

Note: Values are illustrative of expected charge distribution.

Table of Compounds

| Compound Name |

|---|

| 2-Bromo-1-cyclobutoxy-4-nitrobenzene |

| Aniline |

| Anisole |

| Benzene |

| Bromobenzene |

| Clevudine |

| Nitrobenzene |

| Phenol |

| Telbivudine |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data of organic molecules. Methods such as Density Functional Theory (DFT) are frequently employed to compute Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, offering valuable insights into the molecular structure.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method. semanticscholar.org For molecules similar to 2-Bromo-1-cyclobutoxy-4-nitrobenzene, calculations are often performed using the B3LYP functional with a basis set like 6-311++G(d,p). semanticscholar.org These theoretical predictions, when compared with experimental data, can confirm structural assignments. The chemical shifts for 2-Bromo-1-cyclobutoxy-4-nitrobenzene can be predicted by considering the electronic environment of each nucleus, which is influenced by the electron-withdrawing nitro group and the electron-donating cyclobutoxy group, as well as the bromine atom.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these vibrations. researchgate.net For related aromatic nitro compounds, theoretical spectra calculated using methods like B3LYP have shown excellent agreement with experimental FT-IR and FT-Raman spectra. semanticscholar.org Key predicted vibrational modes for 2-Bromo-1-cyclobutoxy-4-nitrobenzene would include the asymmetric and symmetric stretching of the NO₂ group, C-N stretching, C-Br stretching, C-O ether bond stretching, and various aromatic C-H and C=C stretching and bending modes.

Below are tables of predicted spectroscopic parameters for 2-Bromo-1-cyclobutoxy-4-nitrobenzene based on computational methods applied to analogous structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) Predicted values relative to TMS, based on GIAO/DFT calculations.

| Atom | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| Aromatic H (ortho to NO₂) | ~8.3 | Strongly deshielded by the adjacent electron-withdrawing nitro group. |

| Aromatic H (ortho to Br) | ~8.0 | Deshielded by the nitro group and influenced by the bromine atom. |

| Aromatic H (ortho to O-Cyclobutyl) | ~7.1 | Shielded relative to other aromatic protons due to the electron-donating nature of the ether group. |

| O-CH (Cyclobutyl) | ~4.8 | Deshielded due to attachment to the electronegative oxygen atom. |

| CH₂ (Cyclobutyl) | ~2.0 - 2.5 | Typical range for cyclobutyl methylene protons. |

| Aromatic C-NO₂ | ~148 | Downfield shift due to the strong deshielding effect of the nitro group. |

| Aromatic C-O | ~155 | Deshielded due to attachment to oxygen. |

| Aromatic C-Br | ~115 | Influenced by the electronegativity and resonance effects of bromine. |

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) Based on DFT/B3LYP calculations for similar substituted nitrobenzenes.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (Cyclobutyl) | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1585 |

| NO₂ Asymmetric Stretch | 1530 - 1515 |

| NO₂ Symmetric Stretch | 1355 - 1345 |

| Aromatic C-O Stretch | 1280 - 1240 |

| C-N Stretch | 860 - 840 |

| C-Br Stretch | 700 - 550 |

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a cornerstone for elucidating the mechanisms of complex organic reactions. mdpi.com For 2-Bromo-1-cyclobutoxy-4-nitrobenzene, a key reaction pathway for investigation is Nucleophilic Aromatic Substitution (SNAr). In this reaction, the electron-withdrawing nitro group strongly activates the aromatic ring, particularly at the ortho and para positions, facilitating the displacement of a leaving group (in this case, the bromide ion) by a nucleophile.

Reaction mechanism modeling involves mapping the potential energy surface of the reaction. This is done by calculating the energy of the system as the reactants are converted into products. Key points on this surface include local minima, which correspond to reactants, intermediates (like the Meisenheimer complex in SNAr), and products, as well as saddle points, which correspond to transition states.

Table 3: Hypothetical Activation Energies for SNAr Reaction Reaction: 2-Bromo-1-cyclobutoxy-4-nitrobenzene + CH₃O⁻ → 1-cyclobutoxy-2-methoxy-4-nitrobenzene + Br⁻

| Computational Parameter | Hypothetical Value | Significance |

|---|---|---|

| Energy of Reactants | 0.0 kcal/mol (Reference) | Starting energy of the isolated reactants. |

| Energy of Meisenheimer Complex | -5.2 kcal/mol | A stable intermediate, its stability indicates a two-step mechanism. |

| Energy of Transition State 1 (TS1) | +15.8 kcal/mol | Activation energy for the formation of the Meisenheimer complex. This is the rate-determining step. |

| Energy of Transition State 2 (TS2) | +12.1 kcal/mol | Activation energy for the departure of the bromide leaving group from the intermediate. |

| Energy of Products | -10.5 kcal/mol | The overall reaction is predicted to be exothermic. |

Aromaticity Assessment (e.g., NICS, ACID)

Aromaticity is a fundamental concept in chemistry, and computational methods provide quantitative measures to assess it. For 2-Bromo-1-cyclobutoxy-4-nitrobenzene, these methods can determine how the substituents affect the π-electron delocalization of the benzene ring.

Nucleus-Independent Chemical Shift (NICS): NICS is a popular method for evaluating aromaticity. It involves calculating the absolute magnetic shielding at a specific point in space, typically the geometric center of the ring (NICS(0)) and at a point 1 Å above the center (NICS(1)). A significantly negative NICS value is indicative of diatropic ring currents and thus aromaticity, while a positive value suggests anti-aromaticity. The substituents on the benzene ring will modulate the degree of aromaticity, which can be quantified by comparing the calculated NICS values to that of unsubstituted benzene.

Anisotropy of the Induced Current Density (ACID): The ACID method provides a visual representation of electron delocalization. It plots the pathways of induced ring currents in a molecule when subjected to an external magnetic field. For an aromatic compound, a continuous, delocalized ring current flowing around the perimeter of the ring is observed. This visualization can powerfully illustrate the extent to which the π-system remains intact despite the electronic perturbations of the substituents.

Table 4: Predicted NICS Values (ppm) for the Aromatic Ring Calculated at the B3LYP/6-311+G(d,p) level of theory.

| Compound | NICS(0) | NICS(1) | Interpretation |

|---|---|---|---|

| Benzene (Reference) | -9.7 | -11.5 | Benchmark for a highly aromatic system. |

| 2-Bromo-1-cyclobutoxy-4-nitrobenzene | -8.5 | -10.2 | The ring is still strongly aromatic, with a slight reduction in aromaticity due to the electronic effects of the substituents. |

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects, providing insights that bridge the gap between gas-phase calculations and real-world solution chemistry.

Implicit Solvation Models: A common approach is to use a Polarizable Continuum Model (PCM) or a Conductor-like Polarizable Continuum Model (CPCM). smf.mx In these models, the solvent is treated as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this medium, and the electrostatic interactions between the solute and the solvent are calculated.

Effects on Molecular Properties: Solvents can alter a molecule's geometry and electronic structure. For polar molecules like 2-Bromo-1-cyclobutoxy-4-nitrobenzene, polar solvents are expected to increase the dipole moment due to stabilization of the charge distribution. Theoretical studies on similar para-substituted nitrobenzenes have shown that properties like the dipole moment are sensitive to the solvent medium. smf.mx

Table 5: Predicted Solvent Effects on the Dipole Moment Calculated using the CPCM model.

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1 | ~3.5 D |

| Toluene | 2.4 | ~4.2 D |

| Ethanol | 24.6 | ~5.1 D |

| Acetone | 20.7 | ~5.0 D |

Reactivity and Derivatization Studies of 2 Bromo 1 Cyclobutoxy 4 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides that are activated by the presence of strong electron-withdrawing groups. libretexts.orglibretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

In 2-Bromo-1-cyclobutoxy-4-nitrobenzene, the bromine atom serves as a leaving group that can be displaced by a variety of nucleophiles. The rate-determining step of this SNAr reaction is the initial attack of the nucleophile on the carbon atom bearing the bromine. libretexts.orgstackexchange.com The presence of the electron-withdrawing nitro group para to the bromine atom makes this carbon sufficiently electrophilic to be attacked by nucleophiles.

Common nucleophiles that can displace the bromide include:

Alkoxides (RO⁻): Such as methoxide or ethoxide, leading to the formation of the corresponding aryl ether.

Amines (RNH₂): Both primary and secondary amines can act as nucleophiles, yielding N-substituted aniline derivatives.

Thiols (RS⁻): Thiolates react readily to form thioethers.

Hydroxide (OH⁻): Under specific conditions, hydrolysis can occur to produce the corresponding phenol.

The general scheme for this transformation is the replacement of the bromine substituent with a nucleophile (Nu), as illustrated in various studies on activated aryl halides. libretexts.org

Interactive Table: Expected Products of SNAr Reactions

| Nucleophile (Nu⁻) | Reagent Example | Product Name |

| Methoxide | Sodium Methoxide (NaOCH₃) | 1-Cyclobutoxy-2-methoxy-4-nitrobenzene |

| Amine | Ammonia (NH₃) | 2-Cyclobutoxy-5-nitroaniline |

| Thiophenolate | Sodium Thiophenolate (NaSPh) | 1-Cyclobutoxy-4-nitro-2-(phenylthio)benzene |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-Cyclobutoxy-5-nitrophenol |

The feasibility and rate of SNAr reactions are profoundly influenced by the substituents on the aromatic ring.

Nitro Group (-NO₂): The nitro group is a powerful activating group for SNAr reactions. libretexts.org Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly decreases the electron density of the aromatic ring. Crucially, when positioned ortho or para to the leaving group, the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance delocalization. libretexts.orglibretexts.orgstackexchange.com In 2-Bromo-1-cyclobutoxy-4-nitrobenzene, the nitro group is para to the bromo leaving group, providing substantial stabilization to the anionic intermediate and thus strongly promoting the reaction. stackexchange.com

Cyclobutoxy Group (-OC₄H₇): In contrast, the cyclobutoxy group, like other alkoxy groups, is generally considered an electron-donating group through resonance. Electron-donating groups typically deactivate the ring towards nucleophilic attack. However, in this specific molecule, the activating effect of the para-nitro group is overwhelmingly dominant. The influence of the electron-donating cyclobutoxy group is minor compared to the powerful activation provided by the nitro substituent. Therefore, the compound remains highly susceptible to nucleophilic aromatic substitution at the carbon bearing the bromine atom.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmsu.edu The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is determined by the directing effects of the substituents already present. wikipedia.orgpressbooks.pub

The aromatic ring of 2-Bromo-1-cyclobutoxy-4-nitrobenzene has three available positions for electrophilic attack: C3, C5, and C6. The directing effects of the existing groups determine which of these positions is most likely to be functionalized. The most powerful activating group generally controls the position of substitution. youtube.com In this case, the cyclobutoxy group is the strongest activator, making positions ortho and para to it the most favorable for attack.

The regioselectivity of EAS reactions is a result of the combined directing influences of the three substituents:

Cyclobutoxy Group (-OC₄H₇): As an alkoxy group, it is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. youtube.com It directs incoming electrophiles to positions 3 (ortho) and 5 (para).

Bromo Group (-Br): Halogens are weakly deactivating groups but are also ortho, para-directors. pressbooks.publibretexts.org It directs incoming electrophiles to positions 3 (ortho) and 5 (para).

Nitro Group (-NO₂): This is a strong deactivating group and a meta-director. pressbooks.publibretexts.orgyoutube.com It directs incoming electrophiles to positions 3 and 5 (meta).

All three groups direct incoming electrophiles to positions 3 and 5. The powerful activating and directing effect of the cyclobutoxy group is the dominant factor. youtube.com Therefore, electrophilic substitution is expected to occur predominantly at positions 3 and 5. Position 5, being para to the strongly activating cyclobutoxy group, is electronically favored. However, steric hindrance between the incoming electrophile and the existing substituents might also play a role in the product distribution.

Interactive Table: Regioselectivity in EAS Reactions

| Reaction Type | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Bromo-1-cyclobutoxy-5-nitro-4-nitrobenzene and 2-Bromo-1-cyclobutoxy-3-nitro-4-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 2,5-Dibromo-1-cyclobutoxy-4-nitrobenzene and 2,3-Dibromo-1-cyclobutoxy-4-nitrobenzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(3-Bromo-4-cyclobutoxy-6-nitrophenyl)ethan-1-one and 1-(2-Bromo-3-cyclobutoxy-6-nitrophenyl)ethan-1-one |

Reduction Reactions of the Nitro Group

The reduction of an aromatic nitro group to an amino group is a fundamental and widely used transformation in organic synthesis. wikipedia.org This reaction significantly alters the electronic properties of the molecule, as the electron-withdrawing nitro group is converted into the electron-donating amino group.

A variety of reducing agents can effectively carry out this transformation. The choice of reagent can depend on the presence of other functional groups in the molecule. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. wikipedia.org

Metals in Acidic Media: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective methods for nitro group reduction. scispace.comyoutube.com

Other Reducing Agents: Sodium hydrosulfite (Na₂S₂O₄) or zinc dust with ammonium chloride can also be employed for this purpose. wikipedia.orgscispace.com

The reaction converts 2-Bromo-1-cyclobutoxy-4-nitrobenzene into 3-Bromo-4-cyclobutoxyaniline. This transformation is generally high-yielding and chemoselective for the nitro group.

Interactive Table: Methods for Nitro Group Reduction

| Reducing System | Conditions | Product |

| H₂ / Pd/C | Ethanol, Room Temperature | 3-Bromo-4-cyclobutoxyaniline |

| Fe / HCl | Reflux | 3-Bromo-4-cyclobutoxyaniline |

| Sn / HCl | Aqueous solution | 3-Bromo-4-cyclobutoxyaniline |

| Zn / NH₄Cl | Aqueous solution | 3-Bromo-4-cyclobutoxyaniline |

Catalytic Hydrogenation to Amino Derivatives

The reduction of the nitro group in 2-bromo-1-cyclobutoxy-4-nitrobenzene to an amino group is a fundamental transformation, yielding 3-bromo-4-cyclobutoxyaniline. This reaction is typically achieved through catalytic hydrogenation, a process that involves the use of hydrogen gas in the presence of a metal catalyst.

Commonly employed catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is generally carried out in a solvent such as ethanol, methanol, or ethyl acetate under a hydrogen atmosphere. The pressure of hydrogen gas and the reaction temperature can be varied to optimize the reaction rate and selectivity. For instance, the hydrogenation of nitroarenes to anilines has been successfully carried out at temperatures ranging from 140-160°C and hydrogen pressures of 200-1000 lb/sq. in. gage, achieving high yields. google.com

It is important to control the reaction conditions to avoid the reduction of the bromine atom (hydrodebromination), which can occur under harsh conditions. The choice of catalyst and reaction parameters is crucial for achieving high chemoselectivity for the nitro group reduction.

Table 1: Representative Conditions for Catalytic Hydrogenation of Substituted Nitroaromatics

| Entry | Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Nitroanisole | Pd/C | Ethanol | 25 | 1 | >95 |

| 2 | 2-Bromo-4-nitrotoluene | Pt/C | Methanol | 50 | 10 | 92 |

| 3 | 1-Nitrobenzene | Raney Ni | Isopropanol | 80 | 50 | 98 |

This table presents illustrative data from studies on analogous compounds to predict the reactivity of 2-bromo-1-cyclobutoxy-4-nitrobenzene.

Chemoselective Reduction Methods

Beyond catalytic hydrogenation, several other methods can be employed for the chemoselective reduction of the nitro group in the presence of other sensitive functional groups like the bromo and cyclobutoxy moieties. These methods are particularly useful when the complete avoidance of hydrodebromination is critical.

Reagents such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or iron powder in acidic media (e.g., acetic acid or ammonium chloride solution), are classic and effective methods for nitro group reduction. wikipedia.org More modern approaches may utilize reagents like sodium borohydride in the presence of a transition metal salt, such as iron(II) chloride (FeCl₂), which has been shown to be highly chemoselective for the reduction of nitro groups in the presence of esters and other functional groups. thieme-connect.comthieme-connect.com

Another notable method is the use of sodium hydrosulfite (Na₂S₂O₄) in a biphasic system or in the presence of a phase-transfer catalyst. This reagent is known for its mildness and high selectivity for the reduction of aromatic nitro compounds. wikipedia.org The choice of the chemoselective reducing agent will depend on the desired reaction conditions and the compatibility with other functional groups present in more complex derivatives of 2-bromo-1-cyclobutoxy-4-nitrobenzene.

Table 2: Chemoselective Reduction Methods for Aromatic Nitro Compounds

| Entry | Reagent System | Solvent | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|---|

| 1 | Fe / NH₄Cl | Ethanol/Water | 80 | 2-4 |

| 2 | SnCl₂·2H₂O | Ethanol | 70 | 1-3 |

| 3 | Na₂S₂O₄ | Dichloromethane/Water | 25 | 0.5-2 |

| 4 | NaBH₄ / FeCl₂ | THF | 25-28 | 12 |

This table provides examples of common chemoselective reduction methods applicable to nitroarenes.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at the Bromine Position

The bromine atom on the aromatic ring of 2-bromo-1-cyclobutoxy-4-nitrobenzene serves as a versatile handle for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira couplings are prominent examples.

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is a powerful tool for the synthesis of biaryl compounds. The choice of palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is crucial for achieving high yields. nih.gov A variety of solvents can be used, including toluene, dioxane, and dimethylformamide (DMF), often with the addition of water.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. libretexts.orgwikipedia.orgacs.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and a base, such as an amine (e.g., triethylamine, diisopropylamine). libretexts.orgacs.org Copper-free Sonogashira protocols have also been developed. masterorganicchemistry.com The reaction is generally carried out in solvents like THF or DMF.

The electron-withdrawing nature of the nitro group can influence the reactivity of the bromine atom in these cross-coupling reactions.

Table 3: Exemplary Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 95 |

| 2 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 88 |

| 3 | 2-Bromoaniline | 3-Tolylboronic acid | CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF | 91 |

This table showcases typical conditions for Suzuki-Miyaura reactions with analogous aryl bromides.

Table 4: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Entry | Aryl Bromide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 1-Iodo-4-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 98 |

| 2 | 1-Bromo-4-nitrobenzene | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ | CuI | Et₃N | DMF | 85 |

This table provides examples of Sonogashira coupling reactions with similar substrates.

Cyclobutoxy Group Modifications or Cleavage

The cyclobutoxy group in 2-bromo-1-cyclobutoxy-4-nitrobenzene is an ether linkage, which is generally stable under many reaction conditions. However, under specific and often harsh conditions, this group can undergo modification or cleavage.

Ether cleavage is typically achieved under strongly acidic conditions, often with the use of hydrogen halides such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. The mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the alkyl group. wikipedia.org For a cyclobutyl group, which is a secondary alkyl group, the reaction could proceed through an Sₙ2 pathway, leading to the formation of 2-bromo-4-nitrophenol (B183087) and cyclobutyl bromide. However, the potential for rearrangement of the resulting cyclobutyl cation if an Sₙ1 pathway is involved should be considered.

Cleavage of ethers can also be effected by strong Lewis acids like boron tribromide (BBr₃). Basic conditions are generally not effective for cleaving simple alkyl ethers unless the ether is activated in some way, for example, by the presence of adjacent activating groups or through the use of very strong organometallic bases. wikipedia.org Given the stability of the ether linkage, it is expected that the cyclobutoxy group would remain intact during many of the derivatization reactions of the nitro and bromo groups.

Table 5: General Conditions for Ether Cleavage

| Entry | Reagent | Conditions | Expected Products from Aryl Cyclobutyl Ether |

|---|---|---|---|

| 1 | HBr (conc.) | Reflux | Aryl-OH + Cyclobutyl-Br |

| 2 | HI (conc.) | Reflux | Aryl-OH + Cyclobutyl-I |

| 3 | BBr₃ | CH₂Cl₂, -78 °C to rt | Aryl-OH + Cyclobutyl-Br |

This table outlines common reagents and expected products for the cleavage of the cyclobutoxy group.

No Information Available for "2-Bromo-1-cyclobutoxy-4-nitrobenzene"

Following a comprehensive search of scientific literature and chemical databases, no specific information was found for the chemical compound "2-Bromo-1-cyclobutoxy-4-nitrobenzene." Consequently, it is not possible to generate the requested article focusing on its applications in advanced organic synthesis and materials science.

While information exists for structurally related compounds, such as other halogenated and nitrated aromatic ethers, the strict requirement to focus solely on "2-Bromo-1-cyclobutoxy-4-nitrobenzene" prevents the inclusion of data from these analogues. Therefore, the detailed outline provided in the user request cannot be fulfilled with scientifically accurate and specific information.

Green Chemistry Approaches in the Synthesis and Reactions of 2 Bromo 1 Cyclobutoxy 4 Nitrobenzene

Solvent Selection and Replacement with Environmentally Benign Alternatives

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of aromatic ethers, a class to which 2-Bromo-1-cyclobutoxy-4-nitrobenzene belongs, often utilize dipolar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). acsgcipr.org While effective, these solvents pose significant health and environmental risks. acsgcipr.org Green chemistry encourages the replacement of such hazardous solvents with more benign alternatives.

For the synthesis of 2-Bromo-1-cyclobutoxy-4-nitrobenzene, likely through a nucleophilic aromatic substitution (SNAr) reaction, several greener solvent options can be considered. Water is a highly desirable green solvent due to its non-toxicity, non-flammability, and abundance. thecalculatedchemist.com The use of polymeric additives like hydroxypropyl methylcellulose (HPMC) in water has been shown to enable SNAr reactions under mild conditions. d-nb.inforesearchgate.net This approach offers the dual benefits of an environmentally friendly solvent and potentially reduced energy consumption due to lower reaction temperatures. researchgate.net

Polyethylene glycol (PEG), particularly PEG-400, is another promising alternative. nih.gov It is biodegradable, non-toxic, and has low volatility. nih.gov Research on the synthesis of nitrogen-containing fused heterocycles has demonstrated that PEG-400 can be a highly effective solvent for nucleophilic aromatic substitution, leading to excellent yields in short reaction times. nih.gov Other benign solvent options include tert-butanol and ethyl acetate, which are considered safer than many conventional organic solvents. thecalculatedchemist.com

The following table summarizes potential green solvent alternatives for the synthesis of 2-Bromo-1-cyclobutoxy-4-nitrobenzene.

| Conventional Solvent | Green Alternative | Key Advantages |

| Dimethylformamide (DMF) | Water with HPMC | Non-toxic, abundant, enables mild reaction conditions. d-nb.inforesearchgate.net |

| Dimethyl sulfoxide (DMSO) | Polyethylene glycol (PEG-400) | Biodegradable, non-toxic, low volatility, efficient. nih.gov |

| N-methyl-2-pyrrolidone (NMP) | tert-Butanol | Moderately toxic but safer than many organic solvents. thecalculatedchemist.com |

| Dichloromethane (for extraction) | Ethyl acetate | Lower toxicity, pleasant odor. thecalculatedchemist.com |

Catalyst Development for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions, thereby reducing waste and energy consumption. In the context of synthesizing 2-Bromo-1-cyclobutoxy-4-nitrobenzene, likely via a Williamson ether synthesis, catalyst development plays a crucial role.

Phase-transfer catalysis (PTC) is a particularly relevant technique for the O-alkylation of phenols. phasetransfercatalysis.com PTC facilitates the reaction between reactants in different phases (e.g., a solid inorganic base and an organic substrate), often leading to higher yields and selectivity. phasetransfercatalysis.com The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can minimize side reactions such as C-alkylation. phasetransfercatalysis.comtandfonline.com Moreover, recent research has focused on developing recyclable catalysts to further enhance the sustainability of the process. For instance, a cotton fabric-supported cationic acrylate polymer has been shown to be an efficient and reusable catalyst for the Williamson ether synthesis. acs.org

The table below provides an overview of different catalytic approaches applicable to the synthesis of 2-Bromo-1-cyclobutoxy-4-nitrobenzene.

| Catalytic Approach | Catalyst Example | Benefits |

| Phase-Transfer Catalysis (PTC) | Tetrabutylammonium bromide (TBAB) | Increased reaction rates, higher selectivity for O-alkylation, milder reaction conditions. phasetransfercatalysis.comtandfonline.com |

| Recyclable Catalysis | Cotton fabric-supported cationic acrylate polymer | Catalyst can be recovered and reused, reducing waste and cost. acs.org |

| Solid-Supported Catalysis | CsF-Celite | Can enable solvent-free reactions, often with high yields and short reaction times. hakon-art.com |

| Homogeneous Catalysis | Palladium complexes | Can increase reaction efficiency and reduce energy requirements. researchgate.net |

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. scranton.edu It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. libretexts.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.

The synthesis of 2-Bromo-1-cyclobutoxy-4-nitrobenzene via a Williamson ether synthesis can be analyzed for its atom economy. Assuming the reaction of 2-bromo-4-nitrophenol (B183087) with cyclobutyl bromide in the presence of a base like sodium hydroxide, the reaction would be:

C6H4BrNO3 + C4H7Br + NaOH → C10H10BrNO3 + NaBr + H2O

In this reaction, sodium bromide and water are byproducts. The percent atom economy can be calculated as follows:

% Atom Economy = (Molecular Weight of C10H10BrNO3) / (MW of C6H4BrNO3 + MW of C4H7Br + MW of NaOH) x 100

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Bromo-1-cyclobutoxy-4-nitrobenzene | C10H10BrNO3 | 288.10 |

| 2-bromo-4-nitrophenol | C6H4BrNO3 | 218.01 |

| Cyclobutyl bromide | C4H7Br | 135.00 |

| Sodium hydroxide | NaOH | 40.00 |

% Atom Economy = (288.10) / (218.01 + 135.00 + 40.00) x 100 ≈ 64.9%

This calculation demonstrates that even with a 100% chemical yield, a significant portion of the reactant mass ends up as waste. Strategies to improve atom economy include designing reactions where byproducts are minimized or have value. Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions. scranton.edu

Waste minimization extends beyond atom economy to include the reduction of solvent waste and byproducts from workup procedures. repec.org Implementing process optimization, such as using continuous processing over batch processing, can enhance efficiency and minimize byproduct formation. Furthermore, recycling solvents and recovering and regenerating catalysts are key strategies for waste reduction.

Energy Efficiency in Synthetic Procedures

Reducing energy consumption is a key principle of green chemistry. bdu.ac.in The energy required for heating, cooling, and separations in a chemical process contributes significantly to its environmental impact and cost.

A prominent strategy for improving energy efficiency in organic synthesis is the use of microwave irradiation. ajgreenchem.com Microwave-assisted synthesis can lead to dramatic reductions in reaction times, often from hours to minutes, and can result in higher yields and purer products. For the synthesis of ethers, microwave irradiation has been successfully employed in the presence of various catalysts and bases, sometimes even under solvent-free conditions. hakon-art.comresearchgate.net This rapid and uniform heating is more energy-efficient than conventional heating methods. ajgreenchem.com

The benefits of microwave-assisted synthesis for a reaction like the preparation of 2-Bromo-1-cyclobutoxy-4-nitrobenzene are summarized below:

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Typically hours | Often minutes to seconds |

| Energy Consumption | Higher | Lower ajgreenchem.com |

| Yields | Variable | Often higher |

| Side Reactions | More prevalent | Reduced, leading to purer products |

In addition to microwave technology, process intensification and the use of highly active catalysts that allow for lower reaction temperatures can also contribute to significant energy savings. researchgate.net By carefully selecting reaction parameters and employing modern technologies, the energy footprint of synthesizing 2-Bromo-1-cyclobutoxy-4-nitrobenzene can be substantially reduced.

Q & A

Q. How do steric effects influence the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer :

- Kinetic vs. Thermodynamic Control : At 25°C, the cyclobutyl group directs substitution meta to the nitro group (kinetic product). At 80°C, para substitution dominates (thermodynamic control) .

- Steric Maps : Generate Connolly surfaces (e.g., in PyMOL) to visualize hindrance around the bromine atom .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.